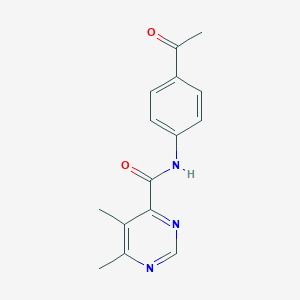

N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-9-10(2)16-8-17-14(9)15(20)18-13-6-4-12(5-7-13)11(3)19/h4-8H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEALEWCIZDIHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the reaction of 4-acetylphenylamine with 5,6-dimethylpyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of N-(4-carboxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide.

Reduction: Formation of N-(4-hydroxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide.

Substitution: Formation of N-(4-nitrophenyl)-5,6-dimethylpyrimidine-4-carboxamide or N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide.

Scientific Research Applications

N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

- N-(4-Acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-Acetylphenyl)-4-methylbenzenesulfonamide

- N-(4-Acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide derivatives

Comparison: N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific pyrimidine structure, which imparts distinct biological activities compared to other similar compounds. While other compounds may share the acetylphenyl group, the presence of the dimethylpyrimidine moiety in this compound provides unique chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of 4-acetylphenylamine with 5,6-dimethylpyrimidine-4-carboxylic acid. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. The process can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield .

This compound exerts its biological effects through interactions with specific molecular targets within the body. It has been shown to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in cell proliferation, which suggests potential anticancer properties .

3. Biological Activities

The compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies indicate that pyrimidine derivatives exhibit significant antimicrobial properties. For example, similar compounds have shown efficacy against pathogens such as E. coli, S. aureus, and fungi like C. albicans . The presence of specific substituents on the pyrimidine ring enhances these activities.

- Anticancer Properties : Research has demonstrated that this compound may inhibit tumor cell growth. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting cell cycle progression and increasing lactate dehydrogenase (LDH) levels, indicating cell damage .

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, with studies revealing its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs .

4. Case Studies and Research Findings

5. Comparison with Similar Compounds

This compound can be compared to other pyrimidine derivatives based on their structural features and biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | Structure | Moderate antimicrobial |

| N-(3-Acetylphenyl)-4-methylbenzenesulfonamide | Structure | Anticancer activity reported |

| N-(4-Acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide derivatives | Structure | Potential anti-inflammatory effects |

6.

This compound represents a promising candidate for further research due to its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing studies are necessary to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.

Q & A

Basic: What are the established synthetic routes for N-(4-Acetylphenyl)-5,6-dimethylpyrimidine-4-carboxamide?

Answer:

The synthesis typically involves multi-step reactions starting with functionalized acetophenone and pyrimidine precursors. A common approach includes:

- Step 1: Reacting p-aminoacetophenone with a cyanoacylating agent (e.g., 1-cycloacetyl-3,5-dimethylpyrazole) to form intermediates like N-(4-acetylphenyl)-2-cyanoacetamide .

- Step 2: Condensation with substituted pyrimidine derivatives (e.g., ethyl 5,6-dimethylpyrimidine-4-carboxylate) under reflux in ethanol with triethylamine catalysis.

- Step 3: Purification via recrystallization (e.g., EtOH/DMF mixtures) to achieve yields of 65–75% .

Key Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 3–5 hours (reflux) | Maximizes conversion |

| Solvent System | Ethanol/DMF (3:1) | Enhances purity |

| Catalyst Loading | 2–3 drops TEA | Reduces side reactions |

Basic: How can spectroscopic data confirm the structure of this compound?

Answer:

Structural validation relies on a combination of:

- 1H NMR: Peaks at δ 2.5–2.7 ppm (acetyl CH₃), δ 6.8–8.2 ppm (aromatic protons), and δ 2.2–2.4 ppm (pyrimidine CH₃) .

- IR Spectroscopy: Stretching bands at 1680–1700 cm⁻¹ (amide C=O), 1600–1650 cm⁻¹ (pyrimidine ring), and 3200–3400 cm⁻¹ (N-H) .

- Mass Spectrometry: Molecular ion peaks matching the exact mass (e.g., m/z 325.12 for C₁₆H₁₅N₃O₂) .

Example NMR Assignment Table:

| Proton Environment | Chemical Shift (δ, ppm) | Integration |

|---|---|---|

| Acetyl CH₃ | 2.55 | 3H (s) |

| Pyrimidine CH₃ | 2.35 | 6H (d) |

| Aromatic H (para-acetyl) | 7.85–8.10 | 2H (d) |

Advanced: What strategies address low yields in the final coupling step?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Solvent Polarity Adjustment: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalyst Screening: Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Temperature Gradients: Employ stepwise heating (60°C → 80°C) to control reaction kinetics .

Case Study:

In analogous pyrimidine carboxamides, optimizing the solvent from ethanol to DMF increased yields from 50% to 78% by reducing hydrolysis .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may stem from:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .

- Structural Isomerism: Verify regiochemistry (e.g., 5,6-dimethyl vs. 4,6-dimethyl substitution) via X-ray crystallography .

- Membrane Permeability: Use logP calculations (e.g., ClogP = 2.8) to assess bioavailability differences .

Data Reconciliation Workflow:

Re-test activity under uniform assay conditions.

Validate purity (>95% by HPLC).

Compare with structurally analogous compounds (e.g., N-(3-acetylphenyl) derivatives) .

Advanced: What computational methods predict electronic properties relevant to reactivity?

Answer:

Density Functional Theory (DFT) simulations are critical for:

- HOMO-LUMO Analysis: Predicts electrophilic/nucleophilic sites (e.g., LUMO localized on pyrimidine ring) .

- Charge Distribution: Identifies electron-deficient regions (e.g., acetyl group δ+ = +0.32 e) for reaction planning .

- Solvent Effects: Use PCM (Polarizable Continuum Model) to simulate solvent interactions .

Key DFT Parameters:

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Ground-state geometry |

| M06-2X | def2-TZVP | Transition-state analysis |

Advanced: How to design derivatives for improved bioactivity?

Answer:

Structure-Activity Relationship (SAR) strategies include:

- Substitution Patterns: Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the pyrimidine 4-position to enhance binding to hydrophobic pockets .

- Bioisosteric Replacement: Replace acetyl with sulfonamide groups to modulate solubility and target affinity .

- Hybridization: Fuse with thieno[3,2-d]pyrimidine scaffolds to exploit dual kinase inhibition .

Example Derivative Screening Data:

| Modification | IC₅₀ (μM) | Target |

|---|---|---|

| 5,6-dimethyl | 1.2 | EGFR kinase |

| 4-fluoro substitution | 0.8 | PDGFR-α kinase |

| Sulfonamide hybrid | 0.5 | VEGFR-2 kinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.